[R-(R*,R*)]-5-[1-Hydroxy-2-[(1-methyl-3-phenylpropyl)(phenylmethyl)amino]ethyl]-2-(phenylmethoxy)benzamide
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Overview
Description
5-[(1R)-2-[benzyl-[(2R)-4-phenylbutan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxybenzamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1R)-2-[benzyl-[(2R)-4-phenylbutan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxybenzamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the introduction of various functional groups through a series of chemical reactions. Common reagents used in these reactions include benzyl chloride, phenylbutan-2-amine, and phenylmethoxybenzoyl chloride. The reactions are often carried out under controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control standards. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, ensures that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-[(1R)-2-[benzyl-[(2R)-4-phenylbutan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and solvent environments, to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
5-[(1R)-2-[benzyl-[(2R)-4-phenylbutan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxybenzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: It is used in the development of new materials, such as polymers or coatings, with specific properties
Mechanism of Action
The mechanism of action of 5-[(1R)-2-[benzyl-[(2R)-4-phenylbutan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-[(1R)-2-[benzyl-[(2R)-4-phenylbutan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxybenzamide include:
- 1-[(2R,3R)-2-[(benzyl(methyl)amino)methyl]-5-[(2R)-1-hydroxy-2-propanyl]-3-methyl-6-oxo-3,4,5,6-tetrahydro-2H-1,5-benzoxazocin-8-yl]-3-phenylurea .
- Other benzyl-substituted amines and phenylmethoxybenzamides .
Uniqueness
What sets 5-[(1R)-2-[benzyl-[(2R)-4-phenylbutan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxybenzamide apart from similar compounds is its unique combination of functional groups and stereochemistry. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-[(1R)-2-[benzyl-[(2R)-4-phenylbutan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36N2O3/c1-25(17-18-26-11-5-2-6-12-26)35(22-27-13-7-3-8-14-27)23-31(36)29-19-20-32(30(21-29)33(34)37)38-24-28-15-9-4-10-16-28/h2-16,19-21,25,31,36H,17-18,22-24H2,1H3,(H2,34,37)/t25-,31+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGVNAHSTICYPZ-NJHZRGNWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)N(CC2=CC=CC=C2)CC(C3=CC(=C(C=C3)OCC4=CC=CC=C4)C(=O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC1=CC=CC=C1)N(CC2=CC=CC=C2)C[C@@H](C3=CC(=C(C=C3)OCC4=CC=CC=C4)C(=O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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